![molecular formula C13H17N3 B1591839 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile CAS No. 864069-00-1](/img/structure/B1591839.png)
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile
Overview
Description
“2-((4-Methylpiperazin-1-yl)methyl)benzonitrile” is a compound with the molecular weight of 215.3 . It is also known by its CAS Number: 125743-63-7 .
Synthesis Analysis
While specific synthesis methods for “2-((4-Methylpiperazin-1-yl)methyl)benzonitrile” were not found, a related compound, “4-(4-Methylpiperazin-1-ylmethyl)benzoic acid”, is synthesized from 1-Methylpiperazine and 4-Formylbenzoic acid .Molecular Structure Analysis
The InChI code for this compound is1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13/h2-5H,6-9,11H2,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The storage temperature is +4°C . It appears as a light yellow to brown liquid .Scientific Research Applications
Pharmaceutical Research
This compound is a key intermediate in the synthesis of various pharmaceutical drugs. It has been identified as an impurity in the production of Imatinib , a medication used to treat certain types of cancer . The study of this compound helps in understanding the synthesis process and in improving the purity of the final pharmaceutical product.
Safety and Hazards
This compound is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZENQRLSNAOEPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594569 | |
Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Methylpiperazin-1-yl)methyl)benzonitrile | |
CAS RN |
864069-00-1 | |
Record name | 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90594569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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